Cas no 63618-03-1 (3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid structure](https://www.kuujia.com/scimg/cas/63618-03-1x500.png)
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
- AG-G-36475
- AK135309
- CTK1I6272
- KB-234778
- PB23645
- QC-5118
- SureCN4487651
- 63618-03-1
- CS-0007690
- MFCD09608016
- SCHEMBL4487651
- DTXSID50577252
- EN300-59653
- COCNBXQWBCBUHL-UHFFFAOYSA-N
- P10735
- AS-50619
- SY259671
- 3-BENZYL-3-AZA-BICYCLO[3.1.0]HEXANE-1-CARBOXYLIC ACID
- AKOS015966284
- 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid
-
- MDL: MFCD09608016
- Inchi: InChI=1S/C13H15NO2/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
- InChI Key: COCNBXQWBCBUHL-UHFFFAOYSA-N
- SMILES: OC(=O)C12CC1CN(CC1=CC=CC=C1)C2
Computed Properties
- Exact Mass: 217.11035
- Monoisotopic Mass: 217.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: -1
Experimental Properties
- PSA: 40.54
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59653-5.0g |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120373-25G |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 97% | 25g |
¥ 30,082.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120373-500MG |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 97% | 500MG |
¥ 1,920.00 | 2023-04-03 | |
Enamine | EN300-59653-2.5g |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-15 | |
eNovation Chemicals LLC | D605454-25G |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 97% | 25g |
$4920 | 2023-09-03 | |
eNovation Chemicals LLC | D605454-5G |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 97% | 5g |
$1405 | 2024-07-21 | |
Aaron | AR00EPMY-1g |
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 95% | 1g |
$399.00 | 2025-01-24 | |
Aaron | AR00EPMY-500mg |
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 95% | 500mg |
$251.00 | 2025-01-24 | |
eNovation Chemicals LLC | D605454-100mg |
3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 97% | 100mg |
$120 | 2024-07-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1077680-1g |
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
63618-03-1 | 95% | 1g |
¥3554.00 | 2024-05-05 |
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
Additional information on 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 63618-03-1): A Comprehensive Overview of Its Properties and Applications
The compound 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS No. 63618-03-1) is a bicyclic organic molecule featuring a unique structural framework. Its azabicyclo[3.1.0]hexane core, combined with a benzyl substituent and a carboxylic acid functional group, makes it a versatile intermediate in pharmaceutical and chemical research. This article delves into its molecular characteristics, synthesis pathways, and potential applications, while addressing trending topics such as drug discovery, bioactive compounds, and green chemistry.
From a structural perspective, the 3-azabicyclo[3.1.0]hexane scaffold is notable for its rigid, three-dimensional geometry, which is often exploited in medicinal chemistry to enhance binding affinity and selectivity. The presence of the benzyl group introduces lipophilicity, potentially improving membrane permeability—a critical factor in CNS-targeting drugs. Meanwhile, the carboxylic acid moiety offers opportunities for further derivatization, enabling the creation of esters, amides, or other bioactive derivatives.
Recent advancements in AI-driven drug design have sparked interest in bicyclic compounds like 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. Computational tools predict its utility in modulating protein-protein interactions, particularly in neurodegenerative disease research. Additionally, its potential as a chiral building block aligns with the growing demand for enantioselective synthesis in pharmaceutical manufacturing.
Environmental considerations are also shaping the discourse around such compounds. Researchers are exploring sustainable synthesis routes for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, leveraging catalysis and solvent-free reactions to minimize waste. This aligns with the principles of green chemistry, a topic gaining traction in both academic and industrial settings.
In analytical chemistry, the compound’s detection and quantification often involve HPLC or LC-MS techniques, reflecting broader trends in high-throughput screening. Its stability under various pH conditions is another area of investigation, particularly for formulation scientists working on prodrug strategies.
Beyond pharmaceuticals, 63618-03-1 has potential applications in material science, where its bicyclic structure could contribute to the development of novel polymeric materials with tailored mechanical properties. The benzyl group may further enable π-stacking interactions, enhancing material stability.
Frequently asked questions about this compound include its solubility profile, handling precautions, and commercial availability. While it exhibits moderate solubility in polar organic solvents, proper storage conditions (e.g., inert atmosphere, low temperature) are recommended to preserve its integrity. Suppliers often list it under fine chemical catalogs, catering to research institutions and contract manufacturing organizations.
In summary, 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid represents a multifaceted compound with significant promise across disciplines. Its intersection with drug development, green synthesis, and advanced materials ensures continued relevance in scientific literature and industrial applications.
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